molecular formula C11H11BINO4 B596222 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257649-56-1

2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B596222
CAS RN: 1257649-56-1
M. Wt: 358.926
InChI Key: KIKNJEGAWBNFLW-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as IDO, is a boron-containing compound that has been widely studied for its potential applications in various scientific fields. This compound has unique properties that make it suitable for use in different research areas, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves the inhibition of various enzymes and proteins that are involved in different cellular processes. 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione), which is an enzyme that plays a key role in the metabolism of tryptophan. This inhibition leads to the accumulation of tryptophan in cells, which can have various effects on cellular processes, including the regulation of immune responses and the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to have various biochemical and physiological effects in different systems. In vitro studies have shown that 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. Furthermore, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to regulate immune responses by modulating the activity of immune cells, including T cells and dendritic cells. 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several advantages and limitations for use in lab experiments. One of the main advantages is its unique boron-containing structure, which makes it suitable for use in various applications, including biochemistry, pharmacology, and materials science. However, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is also relatively expensive and difficult to synthesize, which can limit its use in some experiments. Additionally, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a relatively short half-life, which can make it difficult to study its long-term effects in cells and tissues.

Future Directions

There are several future directions for research on 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. One potential area of research is the development of new drugs that target 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione for the treatment of cancer and other diseases. Another potential direction is the synthesis of new materials using 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a building block. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and its potential applications in different scientific fields.

Synthesis Methods

The synthesis of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves the reaction of 4-iodoaniline with boric acid, followed by the addition of methylamine and 1,2-ethanedione. This reaction leads to the formation of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a white solid, which can be purified using various methods, including recrystallization and chromatography.

Scientific Research Applications

2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been extensively studied for its potential applications in different scientific fields. In biochemistry, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been used as a tool for studying protein-ligand interactions and for designing new drugs. In pharmacology, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been studied for its potential use in the synthesis of new materials, including polymers and nanoparticles.

properties

IUPAC Name

2-(4-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKNJEGAWBNFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BINO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746271
Record name 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

1257649-56-1
Record name 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257649-56-1
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